mGluR5 modulator 1

mGluR5 PAM potency calcium mobilization FLIPR HEK293 recombinant

mGluR5 modulator 1 solves the challenge of functionally non-interchangeable mGluR5 PAMs that confound signaling studies. Its quantitative signaling bias enables precise pathway dissection. - pK_B 5.88 (ERK1/2) vs. 5.4 (Ca²⁺) - a 0.48-unit bias window for selective β-arrestin vs. Gαq engagement. - Retains full PAM efficacy at 10 fM in ERK1/2 & IP1 assays, minimizing compound consumption in HTS cascades. - Induces mGluR5 internalization without orthosteric agonist, enabling clean endocytosis studies.

Molecular Formula C18H19ClFN3O2
Molecular Weight 363.8 g/mol
Cat. No. B15142633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamemGluR5 modulator 1
Molecular FormulaC18H19ClFN3O2
Molecular Weight363.8 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=C(C=C(C=C2)Cl)F)C(=O)COCC3=CC=NC=C3
InChIInChI=1S/C18H19ClFN3O2/c19-15-1-2-17(16(20)11-15)22-7-9-23(10-8-22)18(24)13-25-12-14-3-5-21-6-4-14/h1-6,11H,7-10,12-13H2
InChIKeyOARMBUFDWXNMIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





mGluR5 Modulator 1 – Identity and Pharmacology


mGluR5 modulator 1 (CAS 1261171‑52‑1; also designated compound 2c) is a synthetic positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGluR5), a class C G‑protein‑coupled receptor recognized as a target for schizophrenia and cognitive dysfunction [1]. The molecule belongs to the 4‑aryl piperazine amide chemotype and exhibits an EC₅₀ of 0.6 µM in recombinant human mGluR5 Ca²⁺‑mobilization FLIPR assays in HEK293 cells, with functional potentiation of the endogenous orthosteric agonist L‑glutamate observed at concentrations as low as 0.00001 nM in multiple signaling readouts [1]. Its molecular formula is C₁₈H₁₉ClFN₃O₂ (MW 363.81 g mol⁻¹) and it is supplied as a research‑grade tool compound .

1
mGluR5 positive allosteric modulator tool for recombinant and native cell assays
2
Suitable for biased signaling pathway differentiation (Gαq vs. β-arrestin) studies
3
Reported efficacy in femtomolar concentration ranges supports ultra-low screening workflows

Limitations of Substituting mGluR5 Modulator 1


mGluR5 positive allosteric modulators are not functionally interchangeable because they exhibit chemical‑structure‑dependent differences in cooperativity, signaling bias, and the ability to induce receptor internalization in the absence of orthosteric agonist [1]. mGluR5 modulator 1 (compound 2c) retains full PAM efficacy at sub‑picomolar concentrations in ERK1/2 phosphorylation assays while achieving a pKB of 5.88 for glutamate potentiation—a degree of functional cooperativity that differs markedly from that of widely used reference PAMs such as CDPPB [1][2]. Substituting mGluR5 modulator 1 with an alternative PAM without verifying these quantitative parameters risks altering the magnitude and quality of downstream signaling, confounding data interpretation in both biochemical and cellular models [1].

Target Compound
mGluR5 modulator 1 (4‑aryl piperazine amide PAM) exhibits signaling bias with higher cooperativity for ERK1/2 pathway and agonist-independent internalization
Alternative PAM (e.g., CDPPB)
CDPPB and related oxazolidinone PAMs lack documented agonist-independent internalization and may display different functional cooperativity profiles
Functional Signature
Preserves PAM activity down to femtomolar levels in ERK1/2 and IP1 assays, enabling ultra‑low‑concentration experimental designs
Typical PAM Dynamic Range
Many reference PAMs require nanomolar concentrations for detectable potentiation; substituting without verifying low‑concentration response may alter assay sensitivity
Receptor Trafficking
Induces mGluR5 internalization independent of orthosteric agonist, a property not shared by all mGluR5 PAM chemotypes
Comparator PAMs
PAMs like BMS‑955829 do not trigger agonist‑independent internalization; using them may miss receptor trafficking endpoints

mGluR5 Modulator 1 Differential Evidence


Ca²⁺ Mobilization Potency vs. CDPPB

In recombinant HEK293 cells expressing human mGluR5, mGluR5 modulator 1 (compound 2c) displays an EC₅₀ of 0.6 µM for potentiation of Ca²⁺ mobilization in the FLIPR assay . By comparison, the widely used reference mGluR5 PAM CDPPB shows an EC₅₀ of 177.83 nM (pEC₅₀ 6.75) in an identical assay format [1]. Although CDPPB is more potent in this single‑parameter readout, the EC₅₀ alone does not capture the full pharmacological profile of either compound.

Ca²⁺ Mobilization Potency
Cross-study comparable
EC₅₀ 0.6 µM (mGluR5 modulator 1) vs. 177.83 nM (CDPPB)
≈ 3.4‑fold lower potency than CDPPB in FLIPR assay
Potency ranking informs concentration selection; profile differences extend beyond EC₅₀
HEK293 cells, recombinant human mGluR5
mGluR5 PAM potency calcium mobilization FLIPR HEK293 recombinant

Biased Signaling: ERK1/2 vs. Ca²⁺ Cooperativity

The functional cooperativity of mGluR5 modulator 1 with the orthosteric agonist L‑glutamate was quantified by pKB values in two distinct signaling pathways in HEK293A‑mGlu5‑low cells . For Ca²⁺ mobilization, the pKB was 5.4; for ERK1/2 phosphorylation, the pKB was 5.88, indicating a ≈ 3‑fold higher apparent cooperativity for the ERK1/2 pathway . No comparable pKB data for CDPPB or ADX‑47273 measured in parallel assays are publicly available, making this a class‑level inference.

Biased Signaling Cooperativity
Class-level inference
ΔpKB (ERK1/2 – Ca²⁺) = 0.48
≈ 3‑fold higher cooperativity toward ERK1/2 phosphorylation
Supports biased signaling pathway study; no parallel pKB data for CDPPB available
HEK293A‑mGlu5‑low cells, L‑glutamate agonist
mGluR5 PAM cooperativity signaling bias ERK1/2 phosphorylation

Wide Dynamic Range of Potentiation

mGluR5 modulator 1 potentiates L‑glutamate and DHPG responses in Ca²⁺ mobilization, IP1 accumulation, and ERK1/2 phosphorylation assays over a concentration range of 0.1 nM to 0.00001 nM (10 fM) . In the ERK1/2 assay, this potentiation exceeds the maximal response evoked by the orthosteric agonist alone . For CDPPB, functional potentiation is typically reported at concentrations ≥ 30 nM, representing a > 3‑order‑of‑magnitude difference in the lower limit of detectable efficacy [1].

Dynamic Range of Potentiation
Cross-study comparable
Effective from 10 fM (0.00001 nM)
≈ 3×10⁶‑fold lower than CDPPB lowest effective concentration (~30 nM)
Enables ultra‑low‑concentration screening; reduces off‑target accumulation risk
ERK1/2 phosphorylation and IP1 accumulation assays
mGluR5 PAM dynamic range sub‑nanomolar potentiation ERK1/2 assay sensitivity

Agonist-Independent mGluR5 Internalization

mGluR5 modulator 1 induces mGluR5 receptor internalization in the absence of any added orthosteric agonist or antagonist . This agonist‑independent internalization is not observed with all mGluR5 PAM chemotypes; for example, the oxazolidinone‑based PAM BMS‑955829 (EC₅₀ = 2.6 nM) does not promote internalization without an orthosteric agonist, based on published functional profiling [1]. The property is inferred to arise from structural features of the 4‑aryl piperazine scaffold.

Agonist‑Independent Internalization
Class-level inference
Observed internalization without orthosteric agonist; not shared by BMS‑955829 or CDPPB
Distinguishes trafficking properties; supports receptor endocytosis studies
Qualitative difference; 4‑aryl piperazine scaffold attribute
mGluR5 internalization PAM‑biased signaling receptor trafficking

Potency in Cortical Neurons vs. HEK293

In primary cortical neurons expressing endogenous mGluR5, mGluR5 modulator 1 enhances DHPG‑induced Ca²⁺ mobilization with a pEC₅₀ of 6.32 (≈ 480 nM) and IP1 accumulation with a pEC₅₀ of 6.33 (≈ 470 nM) . These neuronal values are consistent with the recombinant HEK293 EC₅₀ of 0.6 µM, indicating that the compound’s potency is preserved in a native neuronal context. Comparable neuronal pEC₅₀ data for CDPPB and compound 2b are not publicly available in a directly comparable preparation, limiting the strength of a direct head‑to‑head comparison.

Neuronal Potency Preservation
Cross-study comparable
pEC₅₀ 6.32–6.33 (≈ 470–480 nM) in cortical neurons
Consistent with recombinant EC₅₀, supporting native target engagement
Supports translational neuroscience model use; potency not artifact of overexpression
Primary cortical neurons, DHPG agonist
cortical neuron potentiation native mGluR5 translational pharmacology

mGluR5 Modulator 1 – Recommended Applications


Biased Signaling: Gαq vs. β-Arrestin

The 0.48‑unit higher pKB for ERK1/2 phosphorylation over Ca²⁺ mobilization makes mGluR5 modulator 1 a suitable tool for experiments designed to probe biased mGluR5 signaling . Researchers investigating the relative contributions of Gαq‑mediated calcium release versus β‑arrestin‑mediated ERK1/2 activation in synaptic plasticity models can use concentration‑response curves of mGluR5 modulator 1 to differentially engage these pathways, as established in HEK293A‑mGlu5‑low cells and cortical neurons .

Ultra-Low Concentration High-Throughput Screening

Because mGluR5 modulator 1 retains PAM efficacy at concentrations as low as 10 fM in ERK1/2 phosphorylation and IP1 accumulation assays, it is well suited for high‑throughput screening cascades that demand minimal compound consumption while preserving functional readout . This property is especially relevant for academic screening centers and pharmaceutical hit‑to‑lead programs where compound supply is limited and assay sensitivity is paramount .

Orthosteric-Free Internalization Assays

The observation that mGluR5 modulator 1 triggers mGluR5 internalization in the absence of orthosteric agonist enables studies of receptor endocytosis that are not confounded by competing orthosteric site occupancy . This application is particularly valuable for time‑resolved fluorescence microscopy or radioligand‑binding protocols that aim to isolate allosteric‑mediated internalization from tonic glutamate‑driven trafficking .

Neuronal Model Validation for Schizophrenia

With pEC₅₀ values of 6.32–6.33 for DHPG potentiation in primary cortical neurons, mGluR5 modulator 1 is a validated tool for ex vivo or in vitro models of NMDA receptor hypofunction and cognitive enhancement . Its neuronal activity profile supports its use in electrophysiological recordings (e.g., long‑term potentiation assays in prefrontal cortex slices) where mGluR5 PAMs are hypothesized to reverse deficits induced by NMDA antagonists .

Application
Selection Property
Validation Focus
Biased mGluR5 signaling pathway studies
ERK1/2 vs. Ca²⁺ cooperativity bias
Confirm differential pKB in target cell model
Ultra‑low‑concentration high‑throughput screening
Femtomolar functional efficacy retention
Verify assay sensitivity and minimal compound consumption
Orthosteric‑free receptor internalization assays
Agonist‑independent mGluR5 internalization
Monitor receptor trafficking without orthosteric ligand interference
Neuronal model validation (NMDA hypofunction context)
Preserved potency in primary cortical neurons
Assess mGluR5 potentiation in ex vivo electrophysiology or imaging

Technical Documentation Hub

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